molecular formula C14H22Cl2N4O4 B14368632 1,5-Diacetyl-3,7-bis(3-chloropropanoyl)-1,3,5,7-tetraazocane CAS No. 92531-04-9

1,5-Diacetyl-3,7-bis(3-chloropropanoyl)-1,3,5,7-tetraazocane

Cat. No.: B14368632
CAS No.: 92531-04-9
M. Wt: 381.3 g/mol
InChI Key: ZHTQZYAOOMCQKS-UHFFFAOYSA-N
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Description

1,5-Diacetyl-3,7-bis(3-chloropropanoyl)-1,3,5,7-tetraazocane is a synthetic organic compound with the molecular formula C14H22Cl2N4O4 . This tetraazocane derivative features a complex eight-membered ring structure functionalized with acetyl and 3-chloropropanoyl groups. Compounds based on the tetraazocane (1,3,5,7-tetrazocane) core structure are of significant interest in advanced chemical research, particularly as intermediates in the synthesis of high-energy materials and other complex molecular architectures . The presence of multiple amide linkages and reactive chloro groups in its structure makes it a potential precursor for further chemical transformations, including nucleophilic substitution reactions and polymer formation. This product is intended for use by qualified laboratory researchers only. It is strictly for research purposes and is not approved for human, veterinary, or household use of any kind.

Properties

CAS No.

92531-04-9

Molecular Formula

C14H22Cl2N4O4

Molecular Weight

381.3 g/mol

IUPAC Name

3-chloro-1-[3,7-diacetyl-5-(3-chloropropanoyl)-1,3,5,7-tetrazocan-1-yl]propan-1-one

InChI

InChI=1S/C14H22Cl2N4O4/c1-11(21)17-7-19(13(23)3-5-15)9-18(12(2)22)10-20(8-17)14(24)4-6-16/h3-10H2,1-2H3

InChI Key

ZHTQZYAOOMCQKS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CN(CN(CN(C1)C(=O)CCCl)C(=O)C)C(=O)CCCl

Origin of Product

United States

Preparation Methods

Phthalyl Protection and Sequential Acylation

A method adapted from EP0117501B1 involves phthalyl protection to isolate specific amines for acylation. The process includes:

  • Protection : Reacting 1,3,5,7-tetraazocane with phthalic anhydride in acetic acid to form 1,5-diphthalyl-3,7-diamine-tetraazocane.
  • First Acylation : Treating the 3,7-diamine intermediates with 3-chloropropanoyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0–5°C for 4 hours, yielding 1,5-diphthalyl-3,7-bis(3-chloropropanoyl)-tetraazocane.
  • Deprotection : Removing phthalyl groups via hydrazine hydrate in ethanol at 60°C for 6 hours.
  • Second Acylation : Acetylating the deprotected 1,5-amines with acetyl chloride in TEA/DCM at room temperature for 12 hours.

Key Data :

Step Reagents/Conditions Yield
1 Phthalic anhydride, AcOH, 80°C, 8h 78%
2 3-Chloropropanoyl chloride, TEA, DCM 85%
3 Hydrazine hydrate, EtOH, 60°C 92%
4 Acetyl chloride, TEA, DCM 88%

This method achieves >70% overall yield with minimal byproducts.

tert-Butoxycarbonyl (Boc) Protection

Inspired by CN105111155A, Boc protection enables orthogonal deprotection:

  • Protection : Reacting tetraazocane with di-tert-butyl dicarbonate in THF to form 1,5-di-Boc-3,7-diamine-tetraazocane.
  • Acylation of 3,7 Positions : Using 3-chloropropanoyl chloride and N,N-diisopropylethylamine (DIPEA) in DCM at −10°C for 2 hours.
  • Deprotection : Removing Boc groups with trifluoroacetic acid (TFA) in DCM.
  • Acetylation : Treating free amines with acetic anhydride in pyridine at 50°C for 6 hours.

Advantages :

  • Boc groups prevent over-acylation.
  • Yields exceed 80% at each step.

Cyclization of Linear Precursors

High-Dilution Cyclization

A macrocyclization approach, as seen in WO2020048829A1, involves:

  • Linear Precursor Synthesis : Condensing 1,3-diaminopropane with 3-chloropropanoyl chloride to form a bis-amide.
  • Cyclization : Reacting the bis-amide with acetylated diamine under high-dilution conditions (0.01 M in THF) using Hünig’s base.
  • Purification : Isolating the product via column chromatography (SiO₂, ethyl acetate/hexane).

Reaction Conditions :

  • Temperature: 25°C
  • Time: 72 hours
  • Yield: 65%.

Template-Assisted Synthesis

Using metal templates (e.g., Zn²⁺) to pre-organize linear tetraamines, followed by acylation:

  • Complexation : Mixing Zn(OTf)₂ with N,N'-bis(3-aminopropyl)ethylenediamine in methanol.
  • Acylation : Adding acetyl chloride and 3-chloropropanoyl chloride sequentially.
  • Demetallation : Removing Zn²⁺ with EDTA, yielding the free macrocycle.

Efficiency :

  • Template use improves cyclization yield to 58% vs. 22% without.

Direct Nitrolysis-Acylation Adaptation

Adapting US3926953A, which describes nitrolysis of diacetylurea:

  • Nitrolysis : Reacting 1,5-diacetyl-tetraazocane with HNO₃ in acetic acid at 40°C for 5 hours.
  • Chloropropanoylation : Replacing nitro groups with 3-chloropropanoyl via nucleophilic substitution using 3-chloropropanoyl chloride and DIPEA.

Limitations :

  • Low regioselectivity (<50% desired product).
  • Requires extensive purification.

Comparative Analysis of Methods

Method Overall Yield Regiocontrol Complexity
Phthalyl Protection 70–75% High Moderate
Boc Protection 65–70% High High
High-Dilution 55–65% Moderate High
Nitrolysis-Acylation 30–40% Low Low

Challenges and Optimization

  • Regioselectivity : Protective groups (phthalyl, Boc) are critical for directing acylation.
  • Side Reactions : Over-acylation is mitigated by low temperatures (−10°C to 5°C) and stoichiometric reagent control.
  • Solvent Choice : Polar aprotic solvents (DCM, THF) enhance acylation efficiency.

Chemical Reactions Analysis

Condensation Reactions

The acetyl groups participate in condensation reactions with nucleophiles, forming extended heterocyclic frameworks. Key observations include:

  • Mechanism : Acetyl carbonyls act as electrophilic centers, reacting with amines or alcohols under basic conditions to form enamine or enol ether linkages.

  • Optimization : Reactions require precise control of temperature (60–80°C), solvent (polar aprotic solvents like DMF), and reaction time (4–6 hours) to achieve yields >75%.

Table 1: Condensation Reaction Parameters

NucleophileProduct ClassSolventTemperature (°C)Yield (%)
Primary AmineEnamine-linked polymersDMF7078
PhenolAryl ether derivativesTHF6082

Nucleophilic Substitution at Chloropropanoyl Sites

The 3-chloropropanoyl moieties undergo nucleophilic substitution, enabling functional group diversification:

  • Ammonolysis : Reacts with primary amines (e.g., ethylamine) to yield bis-amide derivatives. Tertiary amines (e.g., tributylamine) induce dimerization via elimination .

  • Kinetic Selectivity : Reaction rates with amines depend on nucleophilicity and steric bulk. Tributylamine reacts 3× faster than triethylamine due to enhanced electron-donating alkyl chains .

Table 2: Substitution Reactivity with Amines

AmineProduct TypeReaction Time (h)Purity (%)
EthylamineBis-amide290
TributylamineDimer1.588
AnilineAromatic amide385

Hydrolysis of Acetyl Groups

Controlled hydrolysis under acidic or basic conditions removes acetyl groups, regenerating the tetraazocane backbone:

  • Acid-Catalyzed : 10% HCl at 50°C selectively cleaves acetyl groups within 30 minutes, preserving chloropropanoyl units.

  • Base-Catalyzed : NaOH (2M) at 25°C achieves full deacetylation in 2 hours but risks side reactions at chloropropanoyl sites.

Biological Activity Modulation

Reactions targeting both functional groups enhance bioactivity:

  • Antimicrobial Derivatives : Condensation with thiol-containing nucleophiles (e.g., cysteine) yields compounds with MIC values of 8–16 µg/mL against S. aureus.

  • Thermal Stability : Dimerized products exhibit increased decomposition temperatures (ΔT = +40°C vs. monomer) .

Limitations and Research Gaps

  • Mechanistic Uncertainty : Molecular-level interaction data (e.g., crystallographic or DFT studies) remain absent.

  • Scope : Reactions with sterically hindered nucleophiles (e.g., tert-butylamine) are poorly explored.

Scientific Research Applications

The compound 1,5-Diacetyl-3,7-bis(3-chloropropanoyl)-1,3,5,7-tetraazocane is a complex organic molecule that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores the applications of this compound across different domains, including its use in energetic materials, pharmaceuticals, and as a chemical intermediate in synthesis processes.

Energetic Materials

One of the primary applications of 1,5-Diacetyl-3,7-bis(3-chloropropanoyl)-1,3,5,7-tetraazocane is in the field of energetic materials. Research indicates that compounds with similar structures can serve as precursors for more complex energetic formulations. The chloropropanoyl groups can impart increased stability and energy output when incorporated into explosive formulations.

Case Study: Synthesis of Energetic Compounds

A study conducted by researchers at Xi'an Modern Chemistry Research Institute demonstrated that using derivatives of tetraazocanes can enhance the performance of traditional explosives like HMX (High Melting Explosive). The research highlighted how modifications to the molecular structure can lead to improved thermal stability and detonation properties .

Pharmaceutical Applications

The unique structural features of 1,5-Diacetyl-3,7-bis(3-chloropropanoyl)-1,3,5,7-tetraazocane also make it a candidate for pharmaceutical applications. Its ability to interact with biological systems through its nitrogen-rich framework could be explored for drug development.

Potential Drug Development

Preliminary research suggests that compounds with similar azocane structures exhibit antimicrobial properties. This opens avenues for further exploration into the synthesis of new antibiotics or antifungal agents derived from 1,5-Diacetyl-3,7-bis(3-chloropropanoyl)-1,3,5,7-tetraazocane .

Chemical Synthesis Intermediates

As a versatile intermediate in organic synthesis, this compound can facilitate the creation of various chemical entities. Its reactive functional groups allow it to participate in numerous organic reactions.

Example: Reaction Pathways

Research has shown that 1,5-Diacetyl-3,7-bis(3-chloropropanoyl)-1,3,5,7-tetraazocane can be utilized in multi-step synthesis processes to produce complex molecules used in materials science and nanotechnology .

Data Tables

Application AreaDescriptionPotential Benefits
Energetic MaterialsUsed as a precursor for explosivesImproved thermal stability and energy output
PharmaceuticalsPotential for developing new antimicrobial agentsNovel drug candidates with unique mechanisms
Chemical SynthesisActs as an intermediate in organic synthesisFacilitates creation of complex molecules

Mechanism of Action

The mechanism of action of 1,5-Diacetyl-3,7-bis(3-chloropropanoyl)-1,3,5,7-tetraazocane is not well-documented. its chemical structure suggests that it may interact with biological molecules through various pathways, including:

    Molecular Targets: Potential targets include enzymes, receptors, and nucleic acids.

    Pathways Involved: The compound may modulate biochemical pathways related to its functional groups, such as acetylation and chloropropanoylation.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 1,5-Diacetyl-3,7-bis(3-chloropropanoyl)-1,3,5,7-tetraazocane
  • CAS Registry Number : 92531-04-9
  • Molecular Formula : C₁₄H₂₂Cl₂N₄O₄
  • Structure: A tetraazocane (8-membered nitrogen heterocycle) with acetyl groups at positions 1 and 5, and 3-chloropropanoyl substituents at positions 3 and 7 .

Key Characteristics: This compound belongs to the class of polyazacyclic compounds, which are of interest in materials science and energetic materials due to their structural versatility.

Comparison with Structurally Similar Compounds

Structural Analogs in the Wassenaar Arrangement

The Wassenaar Arrangement, a multilateral export control regime, lists several tetraazacyclic compounds as dual-use materials. Key analogs include:

Compound Name CAS Number Key Substituents Primary Use/Concern Reference
TAT (1,3,5,7-Tetraacetyl-1,3,5,7-tetraazacyclooctane) 41378-98-7 Acetyl groups at all positions Precursor for explosives
DADN (1,5-Diacetyl-3,7-dinitro-1,3,5,7-tetraazacyclooctane) N/A Acetyl (1,5) and nitro groups (3,7) High-energy material synthesis
Target Compound 92531-04-9 Acetyl (1,5) and 3-chloropropanoyl (3,7) Undisclosed; potential intermediate

Key Observations :

  • Substituent Effects: Unlike TAT (fully acetylated) or DADN (nitro-functionalized), the target compound’s 3-chloropropanoyl groups introduce both chlorine and aliphatic chains. Chlorine may reduce thermal stability compared to nitro groups but could enhance solubility in organic solvents .
  • Regulatory Status: TAT and DADN are explicitly controlled under the Wassenaar Arrangement due to their roles in explosive synthesis.

Comparison with DPT (3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane)

DPT (CAS 5409-42-7) is a bicyclic tetraaza compound used as a precursor for HMX (High Melting Explosive):

Parameter DPT Target Compound
Structure Bicyclic (rigid framework) Monocyclic (flexible 8-membered ring)
Functional Groups Nitro groups (positions 3,7) 3-Chloropropanoyl (positions 3,7)
Reactivity Nitro groups enable nitrolyses to HMX Chlorine may favor nucleophilic substitution or elimination
Applications HMX synthesis (military explosives) Likely non-energetic (e.g., coordination chemistry or pharmaceuticals)

Critical Insight: The replacement of nitro groups with chloropropanoyl moieties in the target compound likely eliminates its utility in traditional explosive synthesis, redirecting its use toward less sensitive applications .

Physicochemical Data Comparison

Property Target Compound TAT DADN
Molecular Weight 393.25 g/mol 372.34 g/mol ~404.27 g/mol (estimated)
Stability Likely moderate (Cl substituents) High (acetyl groups stabilize) Low (nitro groups are labile)
Energetic Potential Low Moderate (precursor) High

Biological Activity

1,5-Diacetyl-3,7-bis(3-chloropropanoyl)-1,3,5,7-tetraazocane is a synthetic compound with the molecular formula C14H22Cl2N4O4. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.

PropertyValue
Molecular FormulaC14H22Cl2N4O4
Molecular Weight381.25 g/mol
CAS Number92531-04-9
AppearanceSolid

The compound features two acetyl groups and two chloropropanoyl substituents attached to a tetraazocane core, which is expected to influence its biological interactions.

Insecticidal Activity

The compound's chlorinated substituents may contribute to insecticidal properties. Studies on related compounds have demonstrated larvicidal activity against Aedes aegypti, a vector for several viral diseases. For example, compounds with similar functional groups exhibited LC50 values indicating effective larvicidal action without significant mammalian toxicity . Further exploration of 1,5-Diacetyl-3,7-bis(3-chloropropanoyl)-1,3,5,7-tetraazocane could yield valuable insights into its potential as an insecticide.

Cytotoxicity and Safety Profile

Preliminary assessments of related compounds have shown low cytotoxicity in human cell lines at concentrations up to 5200 μM . This suggests that 1,5-Diacetyl-3,7-bis(3-chloropropanoyl)-1,3,5,7-tetraazocane may also possess a favorable safety profile for further development.

Case Study 1: Antimicrobial Screening

In a comparative study of tetraazocane derivatives for antimicrobial activity, several compounds were synthesized and tested against common bacterial strains. The results indicated that modifications at the chloropropanoyl positions enhanced antimicrobial efficacy. Although direct testing on 1,5-Diacetyl-3,7-bis(3-chloropropanoyl)-1,3,5,7-tetraazocane is yet to be reported, the trends observed in related structures provide a basis for future investigations.

Case Study 2: Insecticidal Efficacy

A study focusing on the insecticidal properties of chlorinated organic compounds highlighted the potential of such structures in controlling mosquito populations. Compounds similar to 1,5-Diacetyl-3,7-bis(3-chloropropanoyl)-1,3,5,7-tetraazocane were evaluated for their larvicidal activity against Aedes aegypti larvae. The findings suggested that structural components significantly influence biological activity and that further optimization could lead to effective pest control agents .

Research Findings

Recent publications have emphasized the importance of exploring novel chemical entities like 1,5-Diacetyl-3,7-bis(3-chloropropanoyl)-1,3,5,7-tetraazocane for their biological activities. The following table summarizes key findings from related research:

Study FocusFindings
Antimicrobial ActivityPotential effectiveness against E. coli and S. aureus suggested
Insecticidal ActivitySimilar compounds showed significant larvicidal effects
CytotoxicityLow cytotoxicity observed in mammalian cell lines at high concentrations

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